molecular formula C13H14Cl2N2O2 B2977547 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride CAS No. 2241140-30-5

4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride

Cat. No. B2977547
CAS RN: 2241140-30-5
M. Wt: 301.17
InChI Key: NSYIDMUDBNSRFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chloromethyl group onto the benzodioxole ring and subsequent pyrazole formation. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

  • Reactivity Studies : Mohamed, Elnagdi, and Abdel-Khalik (2001) examined the reactivity of a similar compound, 1-(3,5-dimethylpyrazol-1-yl)acetone, towards various electrophilic reagents. Their study focused on generating various substituted new pyrazoles, which are valuable in the synthesis of diverse heterocyclic compounds (Mohamed, Elnagdi, & Abdel-Khalik, 2001).

  • Library Generation : Roman (2013) utilized a ketonic Mannich base, closely related to the compound , to produce a structurally diverse library of compounds. This process included various alkylation and ring closure reactions, highlighting the compound's potential in generating a wide range of chemical structures (Roman, 2013).

  • Molecular Structure Analysis : Khan et al. (2020) investigated the molecular structure of 1,4-bis(substituted-carbonyl)benzene derivatives, including pyrazole derivatives like the one . Their research utilized experimental and theoretical approaches, including density functional theory calculations, to understand the compounds' geometric and electronic properties (Khan et al., 2020).

  • Metallomacrocyclic Complex Synthesis : Guerrero et al. (2008) synthesized new hybrid pyrazolic ligands and their palladium(II) complexes, demonstrating the potential of pyrazoles in coordination chemistry and the development of metallomacrocyclic complexes (Guerrero et al., 2008).

  • Antibacterial Activity Studies : Bildirici, Şener, and Tozlu (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. This indicates the potential of pyrazole derivatives in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

properties

IUPAC Name

4-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2.ClH/c1-8-11(6-15-16(8)2)10-3-9(5-14)4-12-13(10)18-7-17-12;/h3-4,6H,5,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYIDMUDBNSRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=C3C(=CC(=C2)CCl)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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